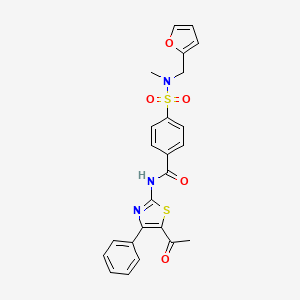

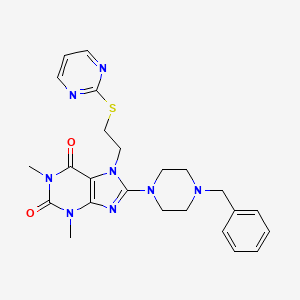

1-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Unexpected Cyclization in Drug Discovery

The research into the chemical behavior of related compounds, such as those involving diazepan-1-yl moieties, has led to findings on unexpected cyclization reactions. For instance, the attempted use of certain diazopyrrolidine-diones in Rh(ii)-catalyzed condensation with nitriles, intended to form 1,3-oxazoles, resulted unexpectedly in the formation of tricyclic 2-benzazepines. This outcome highlights the chemical complexity and potential for discovering novel scaffolds in drug discovery. Such benzazepines are considered privileged scaffolds, emphasizing their significance in the medicinal chemistry domain (Inyutina et al., 2021).

Novel Heterocyclic System Construction

The exploration of sulfur-containing pyridine systems demonstrates the innovative synthesis of complex heterocyclic systems. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives under specific conditions led to the formation of penta- and hexacyclic heterocyclic systems. This research illustrates the potential for constructing intricate molecular architectures, which are essential in the development of new chemical entities for therapeutic use (Dotsenko et al., 2013).

Synthesis of Diazepine-Diones and Antagonists

The synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones showcases the chemical strategies to create bioactive compounds with potential receptor antagonistic properties. This research underlines the methodological advancements in synthesizing diazepine derivatives, which are crucial for the development of new therapeutic agents (El Bouakher et al., 2011).

Histamine H(3) Receptor Antagonist Synthesis

The synthesis of a specific hydroxyproline-based H(3) receptor antagonist highlights the strategic manipulation of hydroxyproline stereochemistry and the desymmetrization of homopiperazine. This work exemplifies the complexity of synthesizing targeted receptor antagonists, which play a critical role in drug development for various therapeutic areas (Pippel et al., 2010).

Propriétés

IUPAC Name |

1-[2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c19-13-5-6-14(20)18(13)11-15(21)17-8-2-7-16(9-10-17)12-3-1-4-12/h12H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKHYZFWGQODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2588388.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2588390.png)

![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)

![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)

![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)

![8-[(2-chloro-6-fluorophenyl)methyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588404.png)

![N-allyl-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2588406.png)